Cas no 873-51-8 (Dichlorophenylborane)

Dichlorophenylborane structure
Dichlorophenylborane structure
商品名:Dichlorophenylborane
CAS番号:873-51-8
MF:C6H5BCl2
メガワット:158.82089972496
MDL:MFCD00013612
CID:83160
PubChem ID:253660022

Dichlorophenylborane 化学的及び物理的性質

名前と識別子

    • Dichlorophenylborane
    • dichloro(phenyl)borane
    • PHENYLBORON DICHLORIDE
    • NSC 93889
    • Phenyldichloroborane
    • Phenyldichloroboron
    • Borane, dichlorophenyl-
    • Dichlorophenylborane, 97%
    • DICHLORO-PHENYL-BORON
    • NCQDQONETMHUMY-UHFFFAOYSA-N
    • Q63409846
    • Phenylboron dibromide
    • Dichlorophenylboron
    • dichloro-(phenyl)borane
    • bis(chloranyl)-phenyl-borane
    • NSC93889
    • SBB071050
    • FCH1115016
    • D4367
    • Borine, dichlorophenyl- (6CI)
    • Dichlorophenylborane (ACI)
    • MFCD00013612
    • SCHEMBL29602
    • 873-51-8
    • DTXSID50236271
    • NSC-93889
    • AS-76062
    • A842104
    • Borine, dichlorophenyl-
    • Dichlorophenylborane, purum, >=98.0% (AT)
    • D90280
    • UNII-SLG75RQ9B6
    • InChI=1/C6H5BCl2/c8-7(9)6-4-2-1-3-5-6/h1-5
    • SLG75RQ9B6
    • AKOS015848816
    • MDL: MFCD00013612
    • インチ: 1S/C6H5BCl2/c8-7(9)6-4-2-1-3-5-6/h1-5H
    • InChIKey: NCQDQONETMHUMY-UHFFFAOYSA-N
    • ほほえんだ: ClB(C1C=CC=CC=1)Cl

計算された属性

  • せいみつぶんしりょう: 157.98600
  • どういたいしつりょう: 157.986
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 79.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.224 g/mL at 25 °C(lit.)
  • ゆうかいてん: 7°C(lit.)
  • ふってん: 177°C(lit.)
  • フラッシュポイント: 66 ºC
  • 屈折率: n20/D 1.545(lit.)
  • ようかいど: Soluble in water (Reacts violently).
  • すいようせい: Soluble in water (Reacts violently).
  • PSA: 0.00000
  • LogP: 1.85940
  • かんど: Moisture Sensitive
  • ようかいせい: 未確定

Dichlorophenylborane セキュリティ情報

Dichlorophenylborane 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Dichlorophenylborane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB119525-25 g
Phenylboron dichloride, 97%; .
873-51-8 97%
25 g
€343.00 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P61300-1g
Phenylboron Dichloride
873-51-8
1g
¥348.0 2021-09-08
eNovation Chemicals LLC
D380475-1kg
Dichlorophenylborane
873-51-8 97%
1kg
$4855 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-239705A-5 g
Dichlorophenylborane,
873-51-8 ≥95%
5g
¥812.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
101346-5G
Dichlorophenylborane
873-51-8
5g
¥1061.6 2023-12-10
SHENG KE LU SI SHENG WU JI SHU
sc-239705-1g
Dichlorophenylborane,
873-51-8 ≥95%
1g
¥353.00 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155799-5g
Dichlorophenylborane
873-51-8 >98.0%(T)
5g
¥1029.90 2023-09-03
abcr
AB119525-25g
Phenylboron dichloride, 97%; .
873-51-8 97%
25g
€350.00 2025-02-13
Aaron
AR004I5H-250mg
Borane, dichlorophenyl-
873-51-8 97%
250mg
$10.00 2025-01-22
Aaron
AR004I5H-5g
Borane, dichlorophenyl-
873-51-8 97%
5g
$75.00 2025-01-22

Dichlorophenylborane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Boron trichloride Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane
リファレンス
Organoboranes. 55. Improved procedure for the conversion of representative achiral and chiral alkyl-, (E)-1-alkenyl and (Z)-1-alkenyl-, and arylboronates into the corresponding organyldichloroboranes
Brown, Herbert C.; et al, Organometallics, 1992, 11(9), 3094-7

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ;  2 - 4 °C; 24 h, 22 °C
リファレンス
The preparation of pentafluorophenyldihaloboranes from pentafluorophenylmercurials C6F5HgR and BX3: the dramatic dependence of the reaction direction on the ligand R
Bardin, Vadim V. ; et al, Monatshefte fuer Chemie, 2019, 150(8), 1523-1531

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Methyl iodide ,  Aluminum Solvents: Benzene
リファレンス
Synthesis of organoboranes
Muetterties, E. L., Journal of the American Chemical Society, 1960, 82, 4163-6

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Aluminum ,  Aluminum chloride
リファレンス
Synthesis of aryl dichloroboranes
Muetterties, E. L., Journal of the American Chemical Society, 1959, 81,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Boron trichloride
リファレンス
Phenylboron dichloride
Miyaura, Norio, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Cytidylyl-(3′→5′)-uridine ,  Mercuric chloride
2.1 Reagents: Boron trichloride
リファレンス
Phenylmercury(II) Chloride
Khanna, Rajinder N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 7

はんのうじょうけん
1.1 -
2.1 Reagents: Boron trichloride
リファレンス
Phenylmercury(II) chloride
Khanna, Rajinder N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Boron trichloride
リファレンス
Arylhaloboranes
Haubold, Wolfgang; et al, Journal of Organometallic Chemistry, 1986, 315(1), 1-8

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Dichloromethane
リファレンス
Borylation of arylsilanes. I. A general, easy, and selective access to phenyldihaloboranes
Kaufmann, Dieter, Chemische Berichte, 1987, 120(5), 853-4

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Mercuric chloride
2.1 Reagents: Boron trichloride
リファレンス
Phenylmercury(II) chloride
Khanna, Rajinder N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Mercuric chloride ,  Hydrochloric acid
1.2 Catalysts: Copper
2.1 Reagents: Boron trichloride
リファレンス
Phenylmercury(II) chloride
Khanna, Rajinder N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Octane
リファレンス
Boron compounds. 71. Novel organoboron-oxygen-haloaluminum compounds from triorganoboroxins with aluminum trihalides
Koester, Roland; et al, Chemische Berichte, 1986, 119(4), 1301-14

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Boron trichloride
リファレンス
Boron Trichloride
Miyaura, Norio, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  3 h, reflux
2.1 Reagents: Boron trichloride Solvents: Dichloromethane ;  2 - 4 °C; 24 h, 22 °C
リファレンス
The preparation of pentafluorophenyldihaloboranes from pentafluorophenylmercurials C6F5HgR and BX3: the dramatic dependence of the reaction direction on the ligand R
Bardin, Vadim V. ; et al, Monatshefte fuer Chemie, 2019, 150(8), 1523-1531

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Mercuric chloride
2.1 Reagents: Boron trichloride
リファレンス
Phenylmercury(II) chloride
Khanna, Rajinder N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Boron trichloride
リファレンス
Phenylmercury(II) Chloride
Khanna, Rajinder N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Chlorobenzene ;  0.5 h, rt
リファレンス
The preparation of pentafluorophenyldihaloboranes from pentafluorophenylmercurials C6F5HgR and BX3: the dramatic dependence of the reaction direction on the ligand R
Bardin, Vadim V. ; et al, Monatshefte fuer Chemie, 2019, 150(8), 1523-1531

ごうせいかいろ 18

はんのうじょうけん
1.1 -
2.1 Reagents: Boron trichloride
リファレンス
Phenylmercury(II) chloride
Khanna, Rajinder N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

ごうせいかいろ 19

はんのうじょうけん
1.1 100 °C
2.1 Reagents: Boron trichloride
リファレンス
Phenylmercury(II) Chloride
Khanna, Rajinder N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Mercuric chloride
2.1 Reagents: Boron trichloride
リファレンス
Phenylmercury(II) Chloride
Khanna, Rajinder N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ;  15 min, -78 °C; 1 h, -78 °C; 12 h, -78 °C → rt
リファレンス
Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them
Henault, Jerome; et al, Journal of Organic Chemistry, 2022, 87(2), 963-973

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Boron trichloride
リファレンス
Phenylboron dichloride
Miyaura, Norio, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Mercury dibromide Solvents: Diethyl ether ;  4 h, reflux
2.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  3 h, reflux
3.1 Reagents: Boron trichloride Solvents: Dichloromethane ;  2 - 4 °C; 24 h, 22 °C
リファレンス
The preparation of pentafluorophenyldihaloboranes from pentafluorophenylmercurials C6F5HgR and BX3: the dramatic dependence of the reaction direction on the ligand R
Bardin, Vadim V. ; et al, Monatshefte fuer Chemie, 2019, 150(8), 1523-1531

ごうせいかいろ 24

はんのうじょうけん
リファレンス
Product subclass 7: hydroxyboranes
Miyaura, N., Science of Synthesis, 2004, 6, 257-300

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Benzene ;  4 h, reflux
リファレンス
The preparation of pentafluorophenyldihaloboranes from pentafluorophenylmercurials C6F5HgR and BX3: the dramatic dependence of the reaction direction on the ligand R
Bardin, Vadim V. ; et al, Monatshefte fuer Chemie, 2019, 150(8), 1523-1531

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Mercuric chloride
2.1 Reagents: Boron trichloride
リファレンス
Phenylmercury(II) Chloride
Khanna, Rajinder N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Dichlorophenylborane Raw materials

Dichlorophenylborane Preparation Products

Dichlorophenylborane 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:873-51-8)Dichlorophenylborane
A1207308
清らかである:99%/99%
はかる:25g/5g
価格 ($):678.0/199.0